
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclopropane carboxamide derivatives can be complex, involving multiple steps such as nucleophilic substitution reactions, ester hydrolysis, and condensation reactions. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through a multi-step process starting from commercially available precursors, with a total yield of 48.8% . Similarly, the synthesis of related compounds often involves the preparation of Weinreb amides, which are useful intermediates in organic synthesis due to their ability to react with organometallics to produce ketones .
Molecular Structure Analysis
The molecular structure of cyclopropane carboxamide derivatives can be elucidated using techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a chair conformation for the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . Additionally, the structure of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized by X-ray diffraction and compared with theoretical data obtained from density functional theory (DFT) calculations .
Chemical Reactions Analysis
Cyclopropane carboxamide derivatives can undergo various chemical reactions, including cyclopropanation, which is a key step in the synthesis of these compounds. The cyclopropanation reaction can be catalyzed by rhodium(II) complexes, leading to the formation of functionalized cyclopropanes with high diastereoselectivity and enantioselectivity . The reactivity of these compounds can also be studied using mass spectrometry, as demonstrated by the investigation of methoxy group randomization in a related cyclopropane dicarboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane carboxamide derivatives are influenced by their molecular structure. The presence of substituents such as methoxy groups can affect the compound's reactivity and stability. Mass spectrometric studies can provide insights into the behavior of these groups under ionizing conditions . Additionally, the crystallographic studies provide valuable information about the solid-state properties, such as unit cell parameters and molecular conformation, which can be crucial for understanding the compound's behavior in a crystalline form .
科学的研究の応用
Pharmacological Properties and Clinical Use of Related Compounds
Metoclopramide is a compound used in gastro-intestinal diagnostics and for treating various types of vomiting and gastro-intestinal disorders. It assists in radiological identification of lesions in the small intestine, facilitates duodenal intubation, and improves emergency endoscopy outcomes in upper gastro-intestinal haemorrhage. Metoclopramide has also shown efficacy in reducing post-operative vomiting, radiation sickness, and drug-induced vomiting. Its pharmacodynamic studies indicate rapid effects on the motility of the gastro-intestinal tract, including improved tone and peristalsis of the stomach, accelerated gastric emptying, and enhanced pyloric activity. It also shows anti-emetic effects by blocking the chemoreceptor trigger zone for vomiting (Pinder et al., 2012).
1-Methylcyclopropene (1-MCP) , another compound of interest, is extensively researched for its effects on fruits and vegetables, acting as a tool to investigate the role of ethylene in ripening and senescence, and as a commercial technology to improve the maintenance of product quality. Its application in the agricultural sector to extend the shelf life and maintain the quality of produce is notable (Watkins, 2006).
Applications in Organic Chemistry
- Weinreb Amides are highlighted for their significant role as intermediates in organic synthesis, illustrating the wide range of synthetic applications facilitated by the unique chemical reactivity of such compounds. This includes their use in nucleophilic addition reactions and the formation of stable ketones, showcasing the relevance of such chemistry in developing new pharmaceuticals and materials (Khalid et al., 2020).
Biochemical and Mechanistic Insights
- Research on ethylenes and ethylene inhibitors like 1-MCP contributes to understanding plant physiology and biochemistry, offering insights into the regulation of plant growth, fruit ripening, and senescence processes. This has practical implications for agriculture, horticulture, and food storage, enhancing the quality and longevity of plant-based foods (Li et al., 2016).
作用機序
Target of Action
The compound N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives, in general, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence several biochemical pathways. These could potentially include pathways related to inflammation, viral replication, cancer progression, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria infection, and cholinergic signaling.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that the compound may have various effects at the molecular and cellular levels. These could potentially include antiviral effects (e.g., inhibition of viral replication), anti-inflammatory effects (e.g., reduction of inflammatory signaling), anticancer effects (e.g., inhibition of cancer cell proliferation), and others.
特性
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-15(10-16-14(17)11-6-7-11)8-12-4-2-3-5-13(12)9-15/h2-5,11H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNVJMXWXQEGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

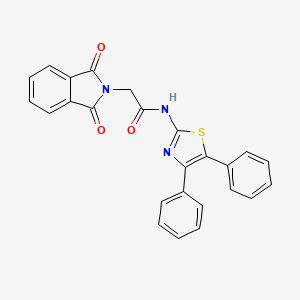
![1-(3,4-Dimethylphenyl)-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2502887.png)
![N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2502888.png)
![1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2502889.png)
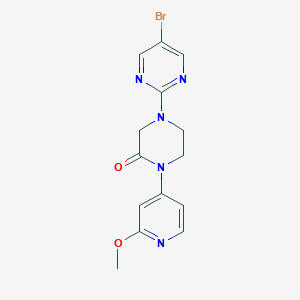
![N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2502891.png)
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2502893.png)
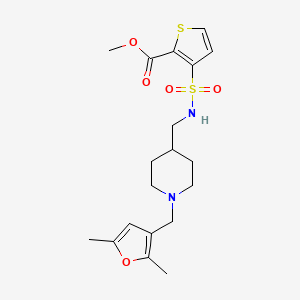
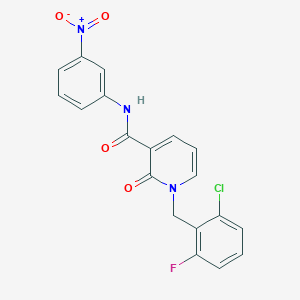
methyl}-4-cyano-3-phenylbutanamide](/img/structure/B2502900.png)
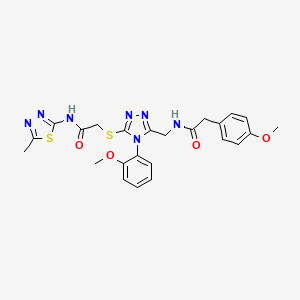
![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)
![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2502905.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)